(3-Methylcyclohexyl)benzene
Overview
Description
(3-Methylcyclohexyl)benzene: is an organic compound with the molecular formula C13H18 . It consists of a benzene ring attached to a 3-methylcyclohexyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method involves the alkylation of benzene with 3-methylcyclohexene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydrogenation: Another approach is the hydrogenation of 3-methylcyclohexene to form the cyclohexyl derivative, followed by a subsequent reaction with benzene under similar conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Friedel-Crafts alkylation reactions, optimized for high yield and purity. The process is conducted in specialized reactors under controlled temperature and pressure conditions to ensure safety and efficiency.
Chemical Reactions Analysis
(3-Methylcyclohexyl)benzene: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form (3-methylcyclohexyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can convert the compound to (3-methylcyclohexyl)benzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, acidic conditions.
Reduction: LiAlH4, ether solvent.
Substitution: AlCl3, Friedel-Crafts catalysts.
Major Products Formed:
Oxidation: (3-methylcyclohexyl)benzoic acid.
Reduction: (3-methylcyclohexyl)benzyl alcohol.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
(3-Methylcyclohexyl)benzene: has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which (3-Methylcyclohexyl)benzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
(3-Methylcyclohexyl)benzene: is similar to other cyclohexylbenzene derivatives, but its unique structural features, such as the presence of the methyl group at the 3-position, distinguish it from others. Some similar compounds include:
3-Phenylcyclohexanol
4-Methylcyclohexylbenzene
1-Methyl-3-phenylcyclohexane
These compounds share structural similarities but exhibit different chemical and physical properties due to variations in their molecular structures.
Properties
IUPAC Name |
(3-methylcyclohexyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXPWMSRTKKHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938923 | |
Record name | (3-Methylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17733-69-6 | |
Record name | NSC157713 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Methylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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